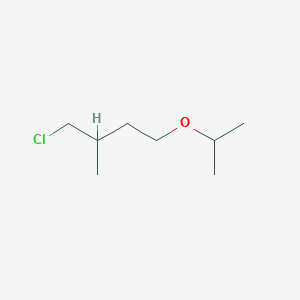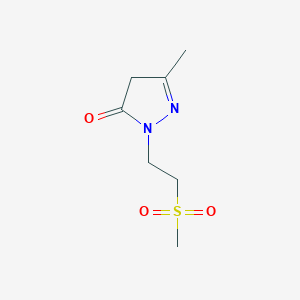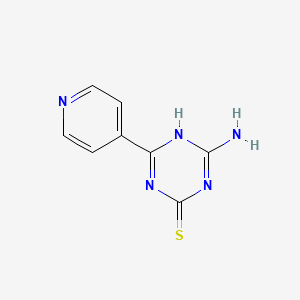
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a pyridinyl group, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol can be achieved through a multicomponent reaction involving aromatic aldehydes, malononitrile, and S-methylisothiouronium sulfate (or S-benzylisothiourea hydrochloride) in ethanolic NaOH . This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multicomponent reaction mentioned above could be adapted for large-scale synthesis due to its simplicity and high efficiency.
化学反応の分析
Types of Reactions
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile: Similar structure with a pyrimidine ring instead of a triazine ring.
Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring.
1H-Pyrazolo[3,4-b]pyridines: Bicyclic heterocyclic compounds with potential biomedical applications.
Uniqueness
4-Amino-6-(pyridin-4-YL)-1,3,5-triazine-2-thiol is unique due to its combination of functional groups (amino, pyridinyl, and thiol) and its triazine ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
分子式 |
C8H7N5S |
|---|---|
分子量 |
205.24 g/mol |
IUPAC名 |
2-amino-6-pyridin-4-yl-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H7N5S/c9-7-11-6(12-8(14)13-7)5-1-3-10-4-2-5/h1-4H,(H3,9,11,12,13,14) |
InChIキー |
HTXQYTKVLQGTRF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=NC(=S)N=C(N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
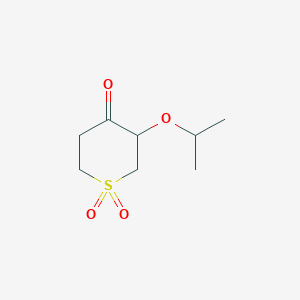
![4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202725.png)
![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)
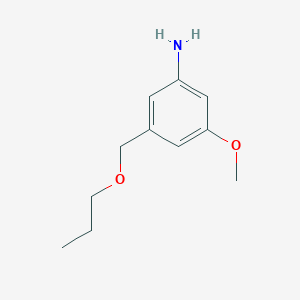
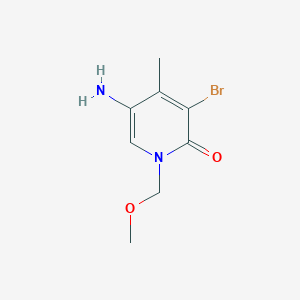
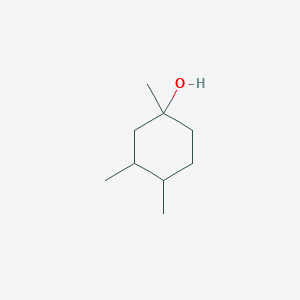
![1-[(tert-Butoxy)carbonyl]-5-(piperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13202772.png)
![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
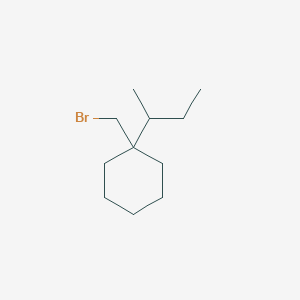
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
